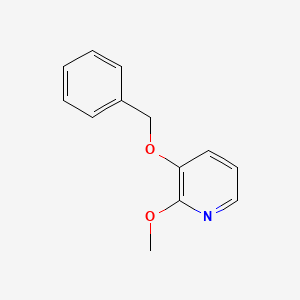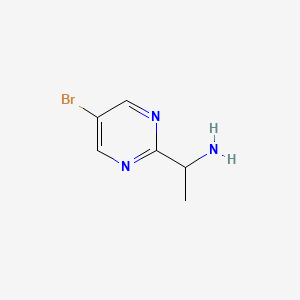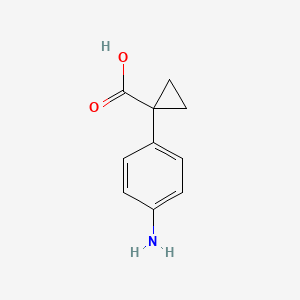
1-(4-Aminophenyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
1-(4-Aminophenyl)cyclopropanecarboxylic acid is a compound with the molecular weight of 177.2 . It is a light yellow solid and has the IUPAC name 1-(4-aminophenyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(4-Aminophenyl)cyclopropanecarboxylic acid is1S/C10H11NO2/c11-8-3-1-7 (2-4-8)10 (5-6-10)9 (12)13/h1-4H,5-6,11H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-(4-Aminophenyl)cyclopropanecarboxylic acid is a light yellow solid . Its molecular weight is 177.2 .Applications De Recherche Scientifique
Medicine
In the medical field, 1-(4-Aminophenyl)cyclopropanecarboxylic acid is explored for its potential role in drug synthesis and design. Its structure could be utilized in creating novel compounds with therapeutic effects, particularly due to its cyclopropane ring which is often found in bioactive molecules .
Biotechnology
Biotechnological applications may involve the use of this compound in the synthesis of peptides and proteins. The aminophenyl group can participate in peptide bonding, potentially leading to the development of new biomaterials or as a building block for synthetic biology .
Materials Science
In materials science, the compound’s unique chemical structure could be valuable in the development of new polymers or as a monomer for creating advanced materials with specific mechanical properties .
Environmental Science
Environmental science research could leverage 1-(4-Aminophenyl)cyclopropanecarboxylic acid in the study of environmental pollutants. Its analogs might be used as markers or tracers in environmental monitoring and remediation efforts .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to develop new methods for compound detection and quantification, owing to its distinct chemical properties .
Pharmacology
Pharmacologically, it could be investigated for its interaction with biological systems, potentially leading to the discovery of new drug mechanisms or as a pharmacophore in drug discovery .
Agriculture
In agriculture, derivatives of this compound might be used to synthesize plant growth regulators or as a precursor to agrochemicals designed to protect crops from pests and diseases .
Food Science
Though not directly used in food, 1-(4-Aminophenyl)cyclopropanecarboxylic acid could be involved in the synthesis of food additives or preservatives, contributing to food safety and shelf-life extension .
Propriétés
IUPAC Name |
1-(4-aminophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWQISICOUZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)cyclopropanecarboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

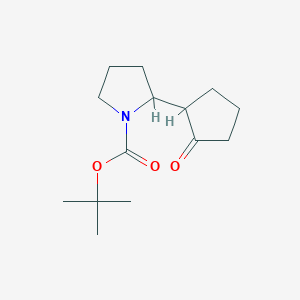
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)
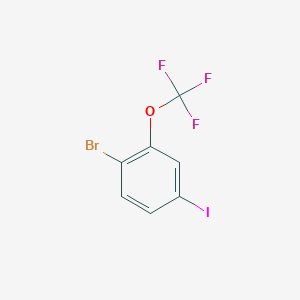
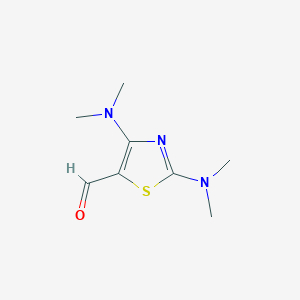
![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)
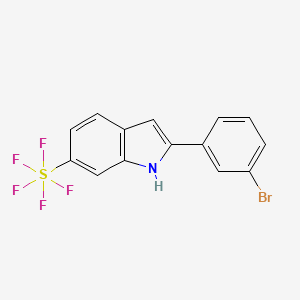
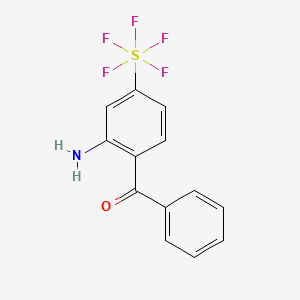


![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)

![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)
